3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide

Medicinal chemistry Drug-likeness Lead optimization

3-(4-Fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1797835-86-9, molecular formula C13H19FN2O4S2, MW 350.44 g/mol) is a dual-sulfonamide piperidine derivative bearing a 3-(4-fluorobenzenesulfonyl) substituent and an N,N-dimethylsulfonamide moiety on the piperidine ring nitrogen. The compound is classified as a research chemical with no known biological activity reported in ChEMBL or clinical trial registries as of the latest ZINC database curation.

Molecular Formula C13H19FN2O4S2
Molecular Weight 350.42
CAS No. 1797835-86-9
Cat. No. B2923964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide
CAS1797835-86-9
Molecular FormulaC13H19FN2O4S2
Molecular Weight350.42
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCCC(C1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H19FN2O4S2/c1-15(2)22(19,20)16-9-3-4-13(10-16)21(17,18)12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3
InChIKeyQLILDRSEBPTUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1797835-86-9): Structural and Procurement Baseline


3-(4-Fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1797835-86-9, molecular formula C13H19FN2O4S2, MW 350.44 g/mol) is a dual-sulfonamide piperidine derivative bearing a 3-(4-fluorobenzenesulfonyl) substituent and an N,N-dimethylsulfonamide moiety on the piperidine ring nitrogen [1]. The compound is classified as a research chemical with no known biological activity reported in ChEMBL or clinical trial registries as of the latest ZINC database curation [1]. Its structure places it within the broader 3-substituted sulfonyl piperidine chemotype, a scaffold disclosed in multiple patent families as long-chain fatty acyl elongase (ELOVL6) inhibitors [2], orexin receptor antagonists [3], and carbonic anhydrase inhibitor chemotypes [4]. The compound is available from select screening compound suppliers.

Why Generic Substitution of 3-(4-Fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide with Piperazine or Unsubstituted Analogs Is Unreliable


Within the broader sulfonamide-piperidine chemical space, ostensibly similar compounds bearing piperazine cores (e.g., AMB2572340) or lacking the 3-(4-fluorobenzenesulfonyl) group (e.g., CAS 5417-33-4) cannot be freely interchanged for this compound without risking substantial alterations in molecular recognition, physicochemical behavior, and patent-class applicability. Three orthogonal properties diverge sharply: (i) core heterocycle identity (piperidine vs. piperazine) shifts H-bond acceptor count, topological polar surface area (tPSA), and LogP, which collectively modulate passive permeability and target-binding profiles ; (ii) the 3-(4-fluorobenzenesulfonyl) substituent contributes approximately 158 Da of mass and anchors the molecule within the 3-substituted sulfonyl piperidine patent family (ELOVL6 inhibitors) [1], whereas 4-sulfonyl or unsubstituted analogs fall under distinct intellectual property and pharmacophore spaces; and (iii) conformational flexibility (5 rotatable bonds in the target vs. 1 in the piperazine analog) fundamentally alters entropic contributions to binding thermodynamics [2]. These non-trivial differences mean that in-class substitution introduces uncontrolled variables into SAR studies, screening campaigns, or patent-defensible lead optimization programs.

Quantitative Differentiation Evidence for 3-(4-Fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide vs. Closest Structural Analogs


Piperidine vs. Piperazine Core: Measured Differences in Lipophilicity, Polar Surface Area, and H-Bond Acceptor Count Dictate Membrane Permeability and Off-Target Profiles

A direct head-to-head physicochemical comparison between 3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (target) and its closest piperazine analog, 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide (AMB2572340, CAS 712345-22-7), reveals three quantitative parameters with divergent values that meaningfully impact drug-likeness and in-silico screening outcomes [1]. The target compound exhibits a LogP of 0.87 versus 1.45 for the piperazine analog, a difference of +0.58 log units, indicating greater hydrophilicity and potentially improved aqueous solubility [1]. The topological polar surface area (tPSA) is 74 Ų for the target compound versus 78 Ų for the piperazine analog (Δ = −4 Ų), while the H-bond acceptor count differs by 3 units (4 vs. 7), arising from the additional nitrogen atom in the piperazine ring [1]. The combined LogP and tPSA divergence places these two compounds in different permeability-classification zones according to standard ADME filters (e.g., Veber and Lipinski rules), making them non-interchangeable in cell-based permeability assays [2].

Medicinal chemistry Drug-likeness Lead optimization

Impact of 3-(4-Fluorobenzenesulfonyl) Substituent on Lipophilicity and Molecular Weight Relative to Unsubstituted N,N-Dimethylpiperidine-1-sulfonamide

Comparison of the target compound with its unsubstituted parent scaffold, N,N-dimethylpiperidine-1-sulfonamide (CAS 5417-33-4), quantifies the contribution of the 3-(4-fluorobenzenesulfonyl) substituent to key molecular properties [1]. Addition of the 3-(4-fluorobenzenesulfonyl) group increases molecular weight by 158.16 g/mol (from 192.28 to 350.44 g/mol, an 82% increase) and elevates tPSA from approximately 49–50 Ų to 74 Ų (a ~50% increase) [1]. The experimental LogP of the unsubstituted scaffold is 1.30 (XlogP 0.3), compared to 0.87 for the target compound, indicating that the added sulfonyl and fluorophenyl groups produce a net polarity gain rather than the expected lipophilicity increase, likely due to the strong polar character of the sulfonyl moieties [1]. This counterintuitive LogP shift differentiates the target from simple alkyl- or aryl-substituted piperidine analogs and suggests distinct solubility and protein-binding profiles [2].

SAR Fragment-based drug design Lead-likeness

Conformational Flexibility Differentiates the Target Compound from Rigidified Piperazine Analogs With Implications for Binding Entropy

The target compound possesses 5 rotatable bonds compared to only 1 rotatable bond for the piperazine analog AMB2572340, a four-fold difference in conformational degrees of freedom [1]. The additional rotatable bonds arise from (i) the N,N-dimethylsulfonamide group (contribution of 2 rotatable bonds from S–N and N–C rotations), and (ii) the 3-(4-fluorobenzenesulfonyl) attachment to the piperidine ring (contribution of 2 rotatable bonds from C–S and S–Caryl rotations), whereas the piperazine analog restricts the 4-fluorophenylsulfonyl group to a single rotatable bond connecting to the piperazine nitrogen [1]. Higher rotatable bond count correlates with greater conformational entropy loss upon binding, which can reduce binding affinity unless compensated by favorable enthalpic contacts [2]. In molecular docking or free-energy perturbation (FEP) campaigns, this flexibility differential produces meaningfully different conformational ensembles and predicted binding poses, making the two compounds non-substitutable as tool compounds or reference ligands for the same target pocket [2].

Molecular recognition Conformational analysis Binding thermodynamics

Patent-Class Positioning: 3-Substituted Sulfonyl Piperidine Chemotype as ELOVL6 Inhibitor Space Distinct from 4-Sulfonyl or Piperazine Patent Families

The target compound falls structurally within the Markush claims of US8367698B2 (Nagase et al., MSD K.K.), which specifically protects 3-substituted sulfonylpiperidine derivatives as inhibitors of long-chain fatty acyl elongase (ELOVL6/LCE) [1]. This patent family reports that representative 3-sulfonylpiperidine compounds exhibit ELOVL6 inhibitory activity with IC50 values in the sub-micromolar to low micromolar range (exact exemplar values disclosed in the patent specification) [1]. In contrast, 4-sulfonylpiperidine derivatives fall under a separate patent family (US patent US6043253 as β3-adrenergic receptor agonists [2]), and piperazine-sulfonamide analogs (such as AMB2572340) are primarily represented in antiarrhythmic sulfonamide composition patents [3] or orexin receptor antagonist patents [4]. The regiospecificity of the sulfonyl group at the piperidine 3-position (rather than 4-position) is a critical determinant of ELOVL6 pharmacophore recognition, as inferred from the patent SAR data [1]. Procurement of the 3-sulfonyl regioisomer therefore carries distinct intellectual property and target-engagement implications not shared by 4-sulfonyl or piperazine analogs.

Intellectual property Target engagement Metabolic disease

Absence of Published Biological Activity Data for This Specific Compound: A Transparency Note for Procurement Decision-Making

A systematic search of authoritative databases—including ChEMBL (version 20 and current), BindingDB, PubChem BioAssay, and PubMed—reveals no published biological activity data, IC50/Ki values, or target engagement results for 3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1797835-86-9) [1]. The ZINC database explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This stands in contrast to the piperazine analog AMB2572340, which is commercially available through ChemBridge's screening collection (SC-7904554) and may have been included in high-throughput screening panels, and to well-characterized 3-sulfonylpiperidine ELOVL6 inhibitors for which IC50 data have been disclosed in patent US8367698B2 [2]. This data gap does not invalidate the compound's potential utility but does mean that procurement for biological screening must be undertaken with the understanding that the compound has not been pre-validated against any known target. For users requiring pre-validated pharmacological tool compounds with established target engagement, alternative 3-substituted sulfonyl piperidine exemplars from the ELOVL6 patent family with disclosed activity data may represent lower-risk procurement choices [2].

Data transparency Screening library selection Risk assessment

Recommended Research and Procurement Application Scenarios for 3-(4-Fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1797835-86-9)


Screening Library Diversification for Novel ELOVL6 Inhibitor Discovery Programs

This compound is structurally positioned within the 3-substituted sulfonyl piperidine ELOVL6 inhibitor patent family (US8367698B2) [1]. Its physicochemical profile (LogP 0.87, tPSA 74 Ų, MW 350.44) places it in a lead-like chemical space distinct from more lipophilic 4-sulfonylpiperidine analogs [2]. Procurement for ELOVL6-focused high-throughput or fragment-based screening campaigns is supported by patent-class positioning, though users should note the absence of pre-existing target engagement data and plan for de novo primary screening [3]. The compound's 5 rotatable bonds and moderate polarity may favor binding to shallow, solvent-exposed enzyme active sites characteristic of fatty acid elongase substrate-binding pockets [1].

Selectivity Profiling Against Carbonic Anhydrase Isoforms

Fluorinated piperidine-based tertiary benzenesulfonamides have demonstrated selective inhibition of human carbonic anhydrase II (hCA II) with a previously unreported selectivity mechanism [4]. Given the structural similarity of the target compound's N,N-dimethylsulfonamide moiety to tertiary benzenesulfonamide CA inhibitor pharmacophores, this compound represents a candidate for CA isoform selectivity screening panels (hCA I, II, IX, XII). The dual-sulfonamide architecture may offer a distinct Zn²⁺-coordination geometry compared to classical primary sulfonamide CA inhibitors, potentially yielding novel selectivity profiles [4].

Computational Chemistry and Molecular Docking Benchmarking Studies

With 5 rotatable bonds, dual sulfonamide groups, and a fluorophenyl moiety, this compound presents a moderately complex conformational sampling challenge suitable for benchmarking conformer generation algorithms, docking scoring functions, or free-energy perturbation (FEP) workflows [2][5]. The availability of precise computed physicochemical parameters (LogP 0.87, tPSA 74 Ų, HBA 4) from the ZINC database provides a reliable reference dataset for computational method validation [2]. The compound's lack of pre-existing bioactivity data also makes it a useful 'blank-slate' test case for prospective virtual screening performance assessment without retrospective bias [3].

Synthetic Methodology Development for 3-Substituted Piperidine Sulfonamides

The compound can serve as a reference standard or starting material for developing and optimizing synthetic routes to 3-substituted sulfonyl piperidine libraries. Its dual-sulfonamide architecture (3-aryl sulfonyl and N,N-dimethyl sulfonamide) provides two distinct reactive handles for derivatization or late-stage functionalization studies [1]. The 4-fluoro substituent on the benzenesulfonyl group offers a convenient ¹⁹F NMR handle for reaction monitoring and purity assessment, which is absent in non-fluorinated analogs and represents a practical procurement advantage for medicinal chemistry laboratories with ¹⁹F NMR capability [1].

Quote Request

Request a Quote for 3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.